
4-(Difluoromethyl)quinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)quinolin-7-ol typically involves the introduction of a difluoromethyl group into a quinoline scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves N-alkylation followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
4-(Difluoromethyl)quinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Used in the development of materials with specific properties, such as liquid crystals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to biological targets, such as enzymes or receptors, by forming hydrogen bonds and increasing lipophilicity . This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
4-(Difluoromethyl)quinolin-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug development .
Propriétés
Formule moléculaire |
C10H7F2NO |
|---|---|
Poids moléculaire |
195.16 g/mol |
Nom IUPAC |
4-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-3-4-13-9-5-6(14)1-2-7(8)9/h1-5,10,14H |
Clé InChI |
OWZBMNGJLLPJTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11902569.png)
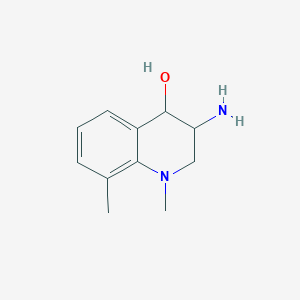

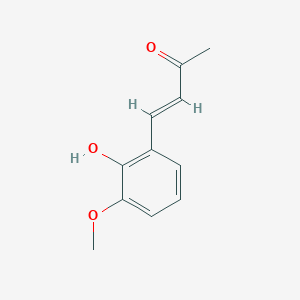
![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
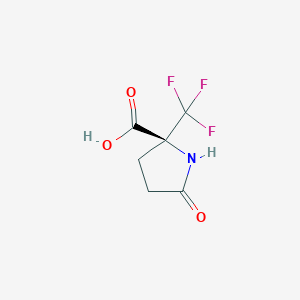
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
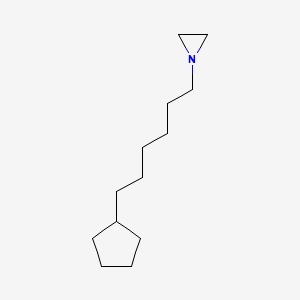
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)
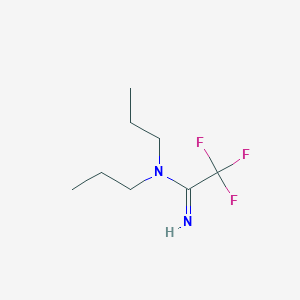
![6-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902653.png)

